7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Description
7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one is a synthetic benzodiazepine derivative characterized by a bromine atom at the 7-position of the benzodiazepine core and a 4-fluorophenyl group at the 5-position. Benzodiazepines generally act as positive allosteric modulators of GABA-A receptors, exerting anxiolytic, sedative, and muscle-relaxant effects . The substitution pattern on the phenyl ring at the 5-position significantly influences receptor binding affinity, metabolic stability, and legal status.
Properties
IUPAC Name |
7-bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c16-10-3-6-13-12(7-10)15(18-8-14(20)19-13)9-1-4-11(17)5-2-9/h1-7H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYUMWJRJFGGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Formation of the Benzodiazepine Core: The core benzodiazepine structure is formed through cyclization reactions, often involving the use of amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, typically using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzodiazepine derivatives.
Substitution: The bromine and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzodiazepines, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anxiolytic and Sedative Effects
Flubromazepam exhibits anxiolytic properties similar to other benzodiazepines. It acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. Research indicates that compounds like Flubromazepam can be effective in treating anxiety disorders and insomnia.
Muscle Relaxant Properties
Benzodiazepines are also known for their muscle relaxant effects. Flubromazepam may be explored for its potential use in conditions requiring muscle relaxation, such as spasticity or muscle spasms.
Forensic Toxicology
Flubromazepam has been identified as a substance of abuse and is included in various toxicology screenings. Its detection in biological samples (e.g., urine, blood) is crucial for forensic investigations. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to identify and quantify this compound in forensic samples.
Reference Standard for Research
Flubromazepam is used as a reference standard in research laboratories for method validation and quality control of benzodiazepine assays. Its characterization helps ensure accuracy in analytical procedures.
Case Studies
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
The table below summarizes key structural and pharmacological differences between 7-bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one and its analogs:
Key Observations
Substituent Position and Potency :
- The ortho-substituted analogs (e.g., flubromazepam, phenazepam) exhibit higher potency and binding affinity to GABA-A receptors compared to para-substituted derivatives. The steric and electronic effects of ortho-halogens enhance receptor interaction .
- The 4-fluorophenyl group in the target compound may reduce potency relative to flubromazepam (2-fluorophenyl) but improve metabolic stability due to decreased steric hindrance during hepatic oxidation .
Halogen Type and Pharmacokinetics: Chlorine (phenazepam) increases molecular weight and lipophilicity, prolonging half-life but raising toxicity risks .
Heterocyclic vs. Phenyl Substituents :
- Bromazepam’s pyridinyl group at the 5-position reduces sedative effects compared to phenyl-substituted analogs, favoring anxiolytic applications .
The target compound’s para-fluorine substitution may delay regulatory scrutiny but would likely fall under analog-specific legislation in controlled substance frameworks .
Biological Activity
7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. It exhibits various biological activities primarily through its interaction with the GABA_A receptor, influencing neurotransmission and resulting in a range of pharmacological effects.
- IUPAC Name : this compound
- Molecular Formula : C15H10BrFN2O
- Molecular Weight : 325.16 g/mol
The primary mechanism of action for benzodiazepines, including this compound, is their role as positive allosteric modulators of the GABA_A receptor. This receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system (CNS). The binding of benzodiazepines enhances the effects of the neurotransmitter GABA (gamma-aminobutyric acid), leading to increased chloride ion influx and hyperpolarization of neurons.
Pharmacological Effects
The compound exhibits several pharmacological effects:
- Anxiolytic : Reduces anxiety levels.
- Sedative : Induces sleepiness and relaxation.
- Muscle Relaxant : Decreases muscle tension.
- Anticonvulsant : Prevents seizures.
Metabolism and Excretion
Research indicates that after administration, this compound undergoes metabolic transformation leading to several metabolites. A study on related compounds shows that after intraperitoneal injection in rats, four metabolites were identified in urine, highlighting the compound's metabolic pathways and potential renal excretion routes .
Clinical Implications
Benzodiazepines are often prescribed for anxiety disorders, insomnia, and seizure management. However, their use can lead to dependence and withdrawal issues. A review of designer benzodiazepines indicates that compounds like this compound may have higher potency and shorter half-lives compared to traditional benzodiazepines. This can complicate withdrawal management due to more severe symptoms .
Safety and Toxicity
Adverse effects associated with benzodiazepines include sedation, cognitive impairment, and potential for abuse. The specific safety profile of this compound requires further investigation to establish its therapeutic window and risk factors associated with its use .
Data Table: Comparison of Benzodiazepines
| Compound Name | Anxiolytic Potency | Sedative Effect | Muscle Relaxant | Anticonvulsant |
|---|---|---|---|---|
| This compound | High | Moderate | High | Moderate |
| Alprazolam | Moderate | High | Low | Low |
| Diazepam | Moderate | High | High | High |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 7-bromo-5-(4-fluorophenyl)-1,4-benzodiazepin-2-one derivatives?
- Methodological Answer : Synthesis optimization requires multi-step approaches, such as halogenation of the benzodiazepine core followed by Friedel-Crafts acylation or nucleophilic substitution to introduce the 4-fluorophenyl group. Reaction conditions (e.g., temperature, solvent polarity) must be carefully controlled to avoid side products like over-oxidation or incomplete bromination. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization using H/C NMR and HPLC (>95% purity) are critical .
Q. How can researchers validate the structural integrity of this compound in experimental settings?
- Methodological Answer : Use a combination of spectroscopic techniques:
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., CHBrFNO, theoretical m/z 315.16) .
- X-ray crystallography : Resolve crystal structures to verify substituent positions (e.g., bromine at C7, fluorine at para position on phenyl) .
- FT-IR : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm) .
Q. What pharmacological targets are associated with 7-bromo-5-(4-fluorophenyl)-1,4-benzodiazepin-2-one?
- Methodological Answer : The compound likely interacts with GABA receptors, similar to other 1,4-benzodiazepines. In vitro assays (e.g., competitive binding studies using H-flunitrazepam) can quantify affinity. Dose-response curves in hippocampal neuron models may assess modulation of chloride ion flux .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine substitution, fluorophenyl orientation) influence receptor binding affinity and selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies can compare analogs:
- Replace bromine with chlorine or iodine to assess halogen size effects on receptor steric pockets .
- Synthesize ortho/meta-fluorophenyl derivatives to evaluate positional isomerism via molecular docking (e.g., AutoDock Vina with GABA α1β2γ2 homology models) .
- Correlate Hammett constants of substituents with binding energy changes .
Q. What strategies resolve contradictory data on metabolic stability across species?
- Methodological Answer : Discrepancies in hepatic microsomal half-life (e.g., human vs. rodent) require:
- In vitro metabolism assays : Incubate with CYP3A4/5 isoforms and LC-MS/MS to identify N-demethylation or hydroxylation pathways .
- Species-specific profiling : Compare metabolic clearance rates using hepatocyte models and adjust for interspecies scaling factors (e.g., liver-to-body weight ratios) .
Q. How can researchers investigate long-term neuroadaptive changes induced by chronic exposure?
- Methodological Answer :
- Rodent models : Administer subchronic doses (14–28 days) and assess GABA receptor subunit expression (α1, α5) via qPCR or Western blot in cortical tissue .
- Electrophysiology : Measure changes in miniature inhibitory postsynaptic currents (mIPSCs) in hippocampal slices .
Q. What biophysical techniques elucidate interactions with non-GABA targets (e.g., voltage-gated calcium channels)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
